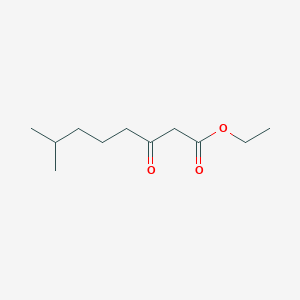

Ethyl 7-methyl-3-oxooctanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 7-methyl-3-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-4-14-11(13)8-10(12)7-5-6-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUWNFIBFADJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445353 | |

| Record name | ETHYL 7-METHYL-3-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84389-67-3 | |

| Record name | ETHYL 7-METHYL-3-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 7-methyl-3-oxooctanoate via Mixed Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-keto esters and related structures that are pivotal intermediates in the pharmaceutical and fine chemical industries. This guide provides a comprehensive, technically-grounded overview of the synthesis of a specific β-keto ester, ethyl 7-methyl-3-oxooctanoate, through a mixed (or "crossed") Claisen condensation. We will dissect the underlying mechanistic principles, provide a detailed experimental protocol, explore strategic considerations for maximizing yield and purity, and address common troubleshooting scenarios. This document is designed to serve as a practical resource for laboratory scientists, process chemists, and researchers engaged in the synthesis of complex organic molecules.

Introduction: The Significance of β-Keto Esters and the Claisen Condensation

β-Keto esters are exceptionally versatile synthetic intermediates. The presence of two carbonyl groups flanking a central methylene unit imparts unique chemical reactivity, making them valuable precursors for the synthesis of a wide array of heterocycles, carbocycles, and other complex molecular architectures found in pharmaceuticals, agrochemicals, and fragrances.

The Claisen condensation is a fundamental reaction that forms a carbon-carbon bond between two ester molecules (or an ester and another carbonyl compound) in the presence of a strong base.[1] The reaction product is a β-keto ester.[2] The specific target of this guide, this compound, is synthesized via a mixed Claisen condensation , a variant where two different esters are reacted.[3] This approach requires careful strategic planning to avoid the formation of a complex mixture of products.[4]

This guide will focus on the reaction between ethyl acetate and ethyl isovalerate (ethyl 3-methylbutanoate). In this pairing, ethyl acetate serves as the nucleophilic "donor" component after deprotonation, while ethyl isovalerate acts as the electrophilic "acceptor."

The Core Mechanism of the Claisen Condensation

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The Claisen condensation proceeds through a series of reversible equilibrium steps, culminating in a final irreversible deprotonation that drives the reaction to completion.[5]

The key steps are as follows:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), removes an acidic α-proton from an enolizable ester (ethyl acetate in this case) to form a nucleophilic enolate ion.[6] This is the rate-determining step.

-

Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the second ester molecule (ethyl isovalerate).[7] This forms a tetrahedral alkoxide intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group (ethoxide).[8] This yields the desired β-keto ester.

-

Deprotonation (Driving Force): The newly formed β-keto ester has protons on the central α-carbon that are significantly more acidic (pKa ≈ 11) than the α-protons of the starting ester (pKa ≈ 25).[9] The ethoxide base present in the reaction mixture rapidly and irreversibly deprotonates the β-keto ester to form a highly resonance-stabilized enolate anion. This final acid-base reaction is the thermodynamic driving force that shifts the overall equilibrium in favor of the products.[7]

-

Acidic Workup: A final step involving the addition of aqueous acid neutralizes the enolate and any remaining base, yielding the final, neutral β-keto ester product.[6]

Caption: Mechanism of the Mixed Claisen Condensation.

Strategic and Practical Considerations

A successful mixed Claisen condensation hinges on careful selection of reagents and conditions to favor the desired cross-condensation over unwanted self-condensation reactions.

-

Choice of Reactants: The reaction between ethyl acetate and ethyl isovalerate is viable because both can act as nucleophile and electrophile. To promote the desired product, the strategy often involves adding the more readily enolizable ester (ethyl acetate) slowly to a mixture of the base and the other ester (ethyl isovalerate).[10]

-

Choice of Base: The base must be strong enough to deprotonate the ester but should not be nucleophilic itself, to avoid side reactions like saponification.[1]

-

Sodium Ethoxide (NaOEt): This is the ideal base when using ethyl esters. Any transesterification that occurs with the ethoxide ion is a degenerate reaction, simply regenerating the starting material.[11] Using a different alkoxide (e.g., sodium methoxide) would lead to a mixture of methyl and ethyl esters, complicating the product mixture.[12]

-

Hydroxide Bases (e.g., NaOH): These are unsuitable as they would cause irreversible hydrolysis of the esters to carboxylate salts.[11]

-

Stoichiometry: A full stoichiometric equivalent of the base is required. This is because the base is consumed in the final, irreversible deprotonation step that drives the reaction to completion.[13]

-

-

Solvent and Conditions: The reaction must be performed under anhydrous (dry) conditions. Any water present will quench the strong base and can hydrolyze the esters. The solvent is typically the corresponding alcohol to the alkoxide base (e.g., absolute ethanol for sodium ethoxide) or an inert aprotic solvent like THF or diethyl ether.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific equipment and safety protocols.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Molar Mass ( g/mol ) | Moles (mol) | Purpose |

| Sodium Metal | 2.3 g | 22.99 | 0.10 | Base precursor |

| Absolute Ethanol | 50 mL | 46.07 | - | Solvent, Reactant for base generation |

| Ethyl Isovalerate | 13.0 g (14.8 mL) | 130.18 | 0.10 | Electrophile (Acceptor) |

| Ethyl Acetate (anhydrous) | 8.8 g (9.8 mL) | 88.11 | 0.10 | Nucleophile (Donor) |

| 3M Hydrochloric Acid (HCl) | ~40 mL (or as needed) | - | - | Neutralization during workup |

| Diethyl Ether | ~100 mL | - | - | Extraction solvent |

| Saturated NaCl solution | ~50 mL | - | - | Aqueous wash |

| Anhydrous MgSO₄ or Na₂SO₄ | As needed | - | - | Drying agent |

| Round-bottom flask (3-neck) | 250 mL | - | - | Reaction vessel |

| Reflux Condenser | - | - | - | Prevent solvent loss |

| Addition Funnel | 100 mL | - | - | Controlled addition of ester |

| Magnetic Stirrer & Bar | - | - | - | Agitation |

Step-by-Step Methodology

A. Preparation of Sodium Ethoxide (Base)

-

Safety First: Conduct this step in a well-ventilated fume hood. Sodium metal reacts violently with water. Ensure all glassware is rigorously flame-dried or oven-dried before use and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a stopper.

-

Add 50 mL of absolute ethanol to the flask.

-

Carefully cut 2.3 g of sodium metal into small pieces and add them portion-wise to the ethanol. The reaction is exothermic and will produce hydrogen gas.[14] Allow the reaction to proceed until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

B. Condensation Reaction 5. Once the sodium ethoxide solution has cooled to room temperature, add 13.0 g of ethyl isovalerate to the flask. 6. Place the anhydrous ethyl acetate (8.8 g) into an addition funnel and attach it to the reaction flask. 7. Add the ethyl acetate dropwise to the stirred solution over approximately 30-45 minutes. Maintain gentle stirring throughout the addition. 8. After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

C. Workup and Isolation 9. Cool the reaction mixture to room temperature, then further cool it in an ice-water bath. 10. Slowly and carefully add 3M HCl with stirring until the solution is acidic (test with pH paper). This step protonates the product enolate. 11. Transfer the mixture to a separatory funnel. Add ~50 mL of diethyl ether to extract the organic product. 12. Separate the layers. Wash the organic layer sequentially with 50 mL of water and then 50 mL of saturated NaCl solution (brine) to remove residual acid and salts.[14] 13. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). 14. Filter off the drying agent and remove the solvent using a rotary evaporator.

D. Purification 15. The crude product, a pale yellow oil, can be purified by fractional distillation under reduced pressure to yield pure this compound.[15]

Troubleshooting and Side Reactions

-

Low Yield:

-

Wet Reagents/Glassware: The most common issue. Water destroys the stoichiometric base. Ensure all reagents are anhydrous and glassware is properly dried.

-

Insufficient Reaction Time/Temperature: The condensation may not have reached equilibrium. Ensure adequate reflux time.

-

-

Formation of Side Products:

-

Self-Condensation of Ethyl Acetate: This produces ethyl acetoacetate. Slow, controlled addition of the ethyl acetate can minimize its concentration at any given time, favoring reaction with the more abundant ethyl isovalerate.

-

Self-Condensation of Ethyl Isovalerate: This is generally less favorable due to steric hindrance near the α-protons but can still occur.

-

-

Product Decomposition:

-

Keto-ester Cleavage: Strong basic conditions, especially with residual water at high temperatures, can cause hydrolytic cleavage of the β-keto ester. The workup should be performed promptly after the reaction is complete.

-

Conclusion

The mixed Claisen condensation is a powerful and elegant method for the synthesis of β-keto esters like this compound. Success in the laboratory requires a firm grasp of the reaction mechanism, particularly the critical role of the final deprotonation step, and meticulous attention to experimental detail. By carefully controlling reaction parameters—especially the choice of base, exclusion of water, and strategic addition of reagents—researchers can effectively minimize side reactions and achieve high yields of the desired product, unlocking a versatile intermediate for further synthetic transformations.

References

- Wikipedia. Claisen condensation. [URL: https://en.wikipedia.

- Organic Chemistry Portal. Claisen Condensation. [URL: https://www.organic-chemistry.

- Chemistry LibreTexts. 19.15: A Claisen Condensation Forms a β-Keto Ester. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/19%3A_Carbonyl_Alpha-Substitution_Reactions/19.

- BYJU'S. Claisen Condensation Mechanism. [URL: https://byjus.

- Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.

- OpenStax. 23.7 The Claisen Condensation Reaction. [URL: https://openstax.

- Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.

- Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/23%3A_Reactions_at_the_a-Carbon_of_Carbonyl_Compounds/23.

- KPU Pressbooks. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. [URL: https://kpu.pressbooks.

- JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. [URL: https://www.jove.

- Chemistry Steps. Claisen Condensation Reaction Mechanism. [URL: https://www.chemistrysteps.

- Chemistry Stack Exchange. Base used in Claisen Condensation. [URL: https://chemistry.stackexchange.

- Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/19%3A_Carbonyl_Alpha-Substitution_Reactions/19.

- Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [URL: https://www.masterorganicchemistry.

- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [URL: https://www.organic-chemistry.org/synthesis/C2O/ketoesters.shtm]

- Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.

- PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [URL: https://praxilabs.

- Benchchem. How to minimize byproduct formation in beta-keto ester synthesis. [URL: https://www.benchchem.

- Fiveable. Mixed Claisen Condensations | Organic Chemistry Class Notes. [URL: https://library.fiveable.

- Chemistry 211 Experiment 5. Aldol Condensation: Preparation of Dibenzalacetone. [URL: https://www.csus.edu/indiv/m/mackj/chem211/Aldol.pdf]

- Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. [URL: https://www.chemistrysteps.

- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. [URL: https://patents.google.

- Organic Syntheses. Org. Synth. 2014, 91, 1. [URL: http://www.orgsyn.org/demo.aspx?prep=v91p0001]

- Google Patents. CN100335456C - Method for preparing acyclic beta keto ester. [URL: https://patents.google.

- ChemSynthesis. ethyl 7-methyl-5-oxooctanoate. [URL: https://www.chemsynthesis.com/base/chemical-structure-26798.html]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10821911]

- Journal of Saudi Chemical Society. Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. [URL: https://www.sciencedirect.com/science/article/pii/S131961031730005X]

- MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [URL: https://www.mdpi.com/1422-8599/2018/4/M1012]

- ResearchGate. Methods for the preparation of β-keto esters. [URL: https://www.researchgate.

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]

- 10. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 11. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 7-methyl-3-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-methyl-3-oxooctanoate is a β-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, characterized by the presence of both a ketone and an ester group, imparts a unique reactivity profile that can be exploited for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, spectroscopic signature, and characteristic reactivity of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights. It delves into the causality behind experimental choices for its synthesis and derivatization, offering detailed, self-validating protocols. Key mechanistic claims are substantiated with citations to authoritative sources, ensuring scientific integrity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, enabling them to effectively harness the synthetic potential of this versatile building block.

Introduction

β-Keto esters are a cornerstone of modern organic synthesis, prized for their versatility as intermediates in the formation of a wide array of organic molecules.[1] this compound, with its characteristic β-keto ester moiety and an isobutyl-like side chain, presents a unique scaffold for synthetic transformations. The strategic placement of the ketone at the β-position relative to the ester carbonyl activates the intervening α-carbon, making its protons acidic and readily removable by a suitable base.[2] This electronic feature is the linchpin of its reactivity, facilitating a host of carbon-carbon bond-forming reactions. This guide will explore the fundamental properties of this compound, its spectroscopic characterization, and its anticipated reactivity, providing a robust framework for its application in complex synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is paramount for its effective utilization in a laboratory setting. These data not only confirm the identity and purity of the compound but also offer insights into its electronic and structural characteristics.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These computed properties, sourced from the PubChem database, provide a foundational understanding of the molecule's characteristics.[3]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 84389-67-3 | PubChem[3] |

| Molecular Formula | C₁₁H₂₀O₃ | PubChem[3] |

| Molecular Weight | 200.27 g/mol | PubChem[3] |

| XLogP3-AA | 2.4 | PubChem[3] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 8 | PubChem[3] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected and reported spectroscopic data for this compound.

The ¹³C NMR spectrum provides a map of the carbon skeleton of a molecule. The predicted chemical shifts for this compound, based on computational algorithms and comparison with similar structures, are presented below.[4] This data is crucial for confirming the presence of the key functional groups and the overall carbon framework.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | ~167 |

| Ketone Carbonyl (C=O) | ~202 |

| Ester Methylene (-O-C H₂-CH₃) | ~61 |

| α-Methylene (-C(O)-C H₂-C(O)-) | ~49 |

| Other Aliphatic Carbons | 14 - 40 |

Note: These are predicted values and may vary slightly in experimental conditions.

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the ester and ketone carbonyl groups, as well as C-H and C-O bonds. The vapor phase IR spectrum is available on PubChem.[5]

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

| C=O (Ester) | ~1740 | Strong, sharp absorption |

| C=O (Ketone) | ~1715 | Strong, sharp absorption |

| C-H (sp³) | 2850-3000 | Stretching vibrations |

| C-O (Ester) | 1000-1300 | Stretching vibrations |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural determination. The GC-MS data for this compound is available on PubChem.[5] The fragmentation of β-keto esters is well-documented and typically involves cleavage adjacent to the carbonyl groups.[6]

Predicted Fragmentation Pattern:

A logical workflow for interpreting the mass spectrum involves identifying the molecular ion peak (M⁺) and key fragment ions resulting from characteristic cleavage pathways.

Caption: Predicted mass spectrometry fragmentation of this compound.

Synthesis of this compound

The synthesis of β-keto esters is most classically achieved through the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[7][8] For this compound, a crossed Claisen condensation between ethyl acetate and ethyl isovalerate would be a logical synthetic route.

Proposed Synthetic Pathway: Crossed Claisen Condensation

The proposed synthesis involves the deprotonation of ethyl acetate by a strong base, such as sodium ethoxide, to form the corresponding enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl isovalerate. Subsequent loss of an ethoxide ion yields the desired β-keto ester. To minimize self-condensation of ethyl acetate, ethyl isovalerate can be used in excess.

Caption: Proposed synthesis of this compound via Claisen condensation.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on standard procedures for Claisen condensations and should be adapted and optimized as necessary.[4]

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Ethyl acetate (dry)

-

Ethyl isovalerate (dry)

-

Diethyl ether

-

Aqueous HCl (1M)

-

Saturated aqueous NaCl (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces to anhydrous ethanol. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide in ethanol.

-

Enolate Formation & Condensation: Cool the sodium ethoxide solution in an ice bath. Add a mixture of dry ethyl acetate and an excess of dry ethyl isovalerate dropwise from the addition funnel to the stirred solution.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-24 hours.

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1M aqueous HCl until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the β-keto ester functionality. The acidic α-protons and the two electrophilic carbonyl carbons are the primary sites for chemical transformations.

Acidity of α-Protons and Enolate Formation

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly more acidic (pKa ≈ 11 in DMSO) than protons on a typical methylene group.[2] This increased acidity is due to the resonance stabilization of the resulting conjugate base, the enolate.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pharmaxchange.info [pharmaxchange.info]

- 3. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C11H20O3 | CID 10821911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Spectroscopic and Analytical Guide to Ethyl 7-methyl-3-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 7-methyl-3-oxooctanoate. As a Senior Application Scientist, the following sections are structured to offer not just data, but a foundational understanding of the principles behind the spectral interpretations. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the molecule's structure and the causality behind the observed spectral characteristics.

Introduction

This compound is a β-keto ester, a class of compounds that are pivotal intermediates in organic synthesis due to the reactivity of the active methylene group and the presence of two carbonyl functionalities. Their application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals necessitates unambiguous structural characterization. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups. This guide will serve as a valuable resource for researchers working with this molecule or similar β-keto esters, providing both the expected spectral data and the rationale for its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy (Predicted)

While a publicly available experimental spectrum for this compound is not readily found in the literature, a predicted ¹H NMR spectrum can be deduced based on the well-established chemical shifts and coupling constants for similar structural motifs. The keto-enol tautomerism common to β-keto esters would result in two sets of signals; however, for simplicity and as the keto form is often predominant in non-polar solvents, the following analysis focuses on the keto tautomer.[1]

The structure of this compound contains several distinct proton environments that would give rise to a predictable ¹H NMR spectrum.

Predicted ¹H NMR Data for this compound (Keto Form) in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.40 | Singlet | 2H | -C(O)-CH₂ -C(O)- |

| ~2.50 | Triplet | 2H | -C(O)-CH₂ -CH₂- |

| ~1.55 | Multiplet | 1H | -CH -(CH₃)₂ |

| ~1.45 | Multiplet | 2H | -CH₂-CH₂ -CH- |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.15 | Multiplet | 2H | -CH₂-CH₂ -CH(CH₃)₂ |

| ~0.88 | Doublet | 6H | -CH-(CH₃ )₂ |

Interpretation and Rationale:

-

Ethyl Ester Protons: The ethoxy group gives rise to a characteristic quartet at approximately 4.15 ppm for the methylene protons (-O-CH₂ -) coupled to the three protons of the methyl group, and a triplet around 1.25 ppm for the methyl protons (-CH₃ ) coupled to the two methylene protons.

-

Active Methylene Protons: The protons on the carbon between the two carbonyl groups (-C(O)-CH₂ -C(O)-) are highly deshielded and appear as a sharp singlet around 3.40 ppm. The singlet nature arises from the absence of adjacent protons.

-

Alkyl Chain Protons: The methylene protons adjacent to the ketone (-C(O)-CH₂ -) are expected around 2.50 ppm as a triplet, coupled to the neighboring methylene group. The remaining protons of the isobutyl group will appear further upfield, with the doublet at approximately 0.88 ppm being characteristic of the two equivalent methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on the availability of a spectrum in PubChem, the following is an interpretation of the expected chemical shifts.[2]

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~202.0 | Ketone Carbonyl (C =O) |

| ~167.0 | Ester Carbonyl (C =O) |

| ~61.0 | Ester Methylene (-O-CH₂ -CH₃) |

| ~49.0 | Active Methylene (-C(O)-CH₂ -C(O)-) |

| ~42.0 | Methylene adjacent to ketone (-C(O)-CH₂ -) |

| ~38.0 | Methine (-CH -(CH₃)₂) |

| ~28.0 | Methylene (-CH₂ -CH(CH₃)₂) |

| ~24.0 | Methylene (-CH₂ -CH₂-CH(CH₃)₂) |

| ~22.5 | Methyl (-CH-(CH₃ )₂) |

| ~14.0 | Ester Methyl (-O-CH₂-CH₃ ) |

Interpretation and Rationale:

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded, with the ketone carbonyl appearing at a higher chemical shift (~202.0 ppm) than the ester carbonyl (~167.0 ppm).

-

Oxygenated Carbons: The carbon of the ethyl ester attached to the oxygen (-O-CH₂ -) is found around 61.0 ppm.

-

Alkyl Carbons: The active methylene carbon is significantly deshielded due to the two adjacent carbonyls, appearing around 49.0 ppm. The other alkyl carbons appear in the upfield region, with their specific shifts influenced by their proximity to the electron-withdrawing groups and branching.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorptions corresponding to the two carbonyl groups and the C-O bonds of the ester.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1745 | Strong | Ester C=O stretch |

| ~1715 | Strong | Ketone C=O stretch |

| ~2960-2870 | Medium-Strong | C-H stretching (sp³) |

| ~1465, ~1370 | Medium | C-H bending |

| ~1250-1150 | Strong | C-O stretching (ester) |

Interpretation and Rationale:

The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands. The ester carbonyl typically absorbs at a higher frequency (~1745 cm⁻¹) than the ketone carbonyl (~1715 cm⁻¹). The presence of two distinct peaks in this region is a strong indicator of the β-keto ester functionality. The spectrum will also feature C-H stretching and bending vibrations in the usual aliphatic regions, and a strong C-O stretching band characteristic of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 200 | [M]⁺ (Molecular Ion) |

| 155 | [M - OCH₂CH₃]⁺ |

| 129 | [M - C₄H₉O]⁺ |

| 115 | [CH₃CH₂OC(O)CH₂C(O)]⁺ |

| 87 | [C₄H₉C(O)]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [CH₃CH₂CO]⁺ |

Interpretation and Rationale:

The molecular ion peak is expected at m/z 200, corresponding to the molecular weight of the compound (C₁₁H₂₀O₃). Common fragmentation pathways for β-keto esters include:

-

Loss of the ethoxy group: A peak at m/z 155 would result from the loss of the ethoxy radical (•OCH₂CH₃).

-

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. This can lead to the formation of various acylium ions. For example, a fragment at m/z 87 could correspond to the [C₄H₉C(O)]⁺ ion.

-

McLafferty Rearrangement: This rearrangement is possible for both the ketone and the ester carbonyls and can lead to characteristic fragment ions.

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Caption: General workflow for NMR analysis.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan with the empty salt plates and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject the sample onto a suitable GC column (e.g., a non-polar column like DB-5). Use a temperature program that allows for the separation of the compound from any impurities.

-

MS Acquisition: Acquire mass spectra over a mass range of m/z 40-400 as the compound elutes from the GC column.

References

-

Canadian Science Publishing. (2023). Mass Spectra of β-Keto Esters. [Link]

-

PubChem. (2024). This compound. [Link]

- United States Patent 12,345,678. (2003).

Sources

Ethyl 7-Methyl-3-Oxooctanoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-methyl-3-oxooctanoate, also known as ethyl isoamylacetoacetate, is a β-keto ester that serves as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including a reactive β-keto moiety and a branched alkyl chain, make it an attractive precursor for the synthesis of a diverse array of complex molecules, ranging from heterocyclic compounds to natural products. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, offering insights into its reactivity and utility for the design of novel synthetic strategies.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 84389-67-3 | |

| Molecular Formula | C₁₁H₂₀O₃ | |

| Molecular Weight | 200.27 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | Ethyl isoamylacetoacetate |

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet from the methylene protons of the ethyl group.

-

A singlet for the methylene protons between the two carbonyl groups.

-

Signals corresponding to the protons of the isoamyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Expected signals include those for the carbonyl carbons of the ketone and ester, the methylene carbon between the carbonyls, and the carbons of the ethyl and isoamyl groups.[1]

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic absorption bands for this compound include:

-

A strong absorption band around 1740-1750 cm⁻¹ for the C=O stretch of the ester.

-

A strong absorption band around 1715-1725 cm⁻¹ for the C=O stretch of the ketone.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acetoacetic ester synthesis, which involves the alkylation of ethyl acetoacetate.[2] This reaction is a classic example of the formation of a carbon-carbon bond at the α-carbon of a β-keto ester.

Reaction Principle: Alkylation of Ethyl Acetoacetate

The α-protons of ethyl acetoacetate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium ethoxide, generates a resonance-stabilized enolate ion. This nucleophilic enolate can then react with an alkyl halide, in this case, an isoamyl halide (e.g., isoamyl bromide or isoamyl iodide), in an Sₙ2 reaction to form the alkylated product, this compound.

Sources

Acetoacetic Ester Synthesis with Branched Alkyl Halides: A Guide to Navigating Steric and Electronic Challenges

An In-depth Technical Guide for Drug Development Professionals

Abstract

The acetoacetic ester synthesis is a cornerstone of carbon-carbon bond formation, enabling the versatile construction of α-substituted and α,α-disubstituted methyl ketones.[1] While highly efficient with primary alkyl halides, its application to branched, sterically hindered electrophiles, such as secondary and tertiary alkyl halides, presents significant mechanistic challenges that can severely limit synthetic utility. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the competition between the desired nucleophilic substitution (SN2) and the often-dominant elimination (E2) pathways. We will explore the underlying principles governing this reactivity dichotomy, present field-proven strategies for optimizing reaction conditions with challenging secondary halides, and detail experimental protocols. The objective is to equip the modern chemist with the necessary framework to successfully navigate the complexities of this classic transformation and to recognize its limitations, particularly with tertiary substrates where elimination becomes virtually exclusive.

Foundational Principles of the Acetoacetic Ester Synthesis

The classical acetoacetic ester synthesis is a robust three-stage process: enolate formation, alkylation, and a final hydrolysis and decarboxylation sequence.[2] Its power lies in using the ester group as an activating auxiliary, which is later removed.

Stage 1: Enolate Formation

The synthesis begins with the deprotonation of an acetoacetic ester, typically ethyl acetoacetate. The α-hydrogens located on the methylene carbon flanked by two carbonyl groups exhibit significant acidity (pKa ≈ 11), allowing for near-complete conversion to the corresponding enolate using a common alkoxide base like sodium ethoxide (NaOEt).[3] The use of an alkoxide base that matches the ester's alkyl group is crucial to prevent transesterification.[2] The resulting enolate is a soft nucleophile, stabilized by resonance delocalization of the negative charge across the α-carbon and both carbonyl oxygens.

The Mechanistic Dichotomy: SN2 Alkylation vs. E2 Elimination

The success of the acetoacetic ester synthesis hinges on the efficiency of the SN2 alkylation step. When using branched alkyl halides, particularly secondary and tertiary ones, this step is severely compromised by a competing E2 elimination pathway. [4]

Steric Hindrance Effects

The SN2 reaction is exquisitely sensitive to steric bulk. The nucleophilic enolate must attack the electrophilic carbon of the alkyl halide from the backside relative to the leaving group.

-

Primary Alkyl Halides (R-CH₂-X): These substrates are sterically unencumbered, allowing for efficient backside attack and high yields of the alkylated product.

-

Secondary Alkyl Halides (R₂CH-X): The presence of two alkyl groups significantly hinders the approach of the nucleophile to the reaction center. This raises the activation energy for the SN2 pathway, dramatically slowing the reaction rate.

-

Tertiary Alkyl Halides (R₃C-X): Backside attack is effectively impossible due to prohibitive steric hindrance from the three alkyl groups. Consequently, SN2 reactions do not occur with tertiary halides.

The Competing E2 Elimination Pathway

The acetoacetic ester enolate is not only a good nucleophile but also a reasonably strong base. This basic character allows it to initiate an E2 elimination reaction by abstracting a proton from a carbon adjacent (β-position) to the leaving group on the alkyl halide. [5]This concerted reaction, which forms a double bond, becomes the dominant pathway for hindered substrates. [4]

Substrate Suitability and Expected Outcomes

The choice of alkyl halide substrate is the single most critical factor determining the outcome of the synthesis. The predictable competition between SN2 and E2 pathways allows for a clear classification of substrate suitability.

| Alkyl Halide Type | Primary Reaction | Secondary Reaction | Typical Ketone Yield | Comments |

| Methyl (CH₃-X) | SN2 | - | Excellent (>80%) | Ideal substrate, no competing elimination. |

| Primary (RCH₂-X) | SN2 | Minor E2 | Good to Excellent (60-85%) | The preferred substrate class for this synthesis. [6] |

| Secondary (R₂CH-X) | E2 | SN2 | Poor to Moderate (10-50%) | Elimination is the major pathway. Yields are highly sensitive to conditions. |

| Tertiary (R₃C-X) | E2 | None | ~0% | Elimination is the exclusive pathway. Unsuitable for this synthesis. |

Protocol: Synthesis of 2-Hexanone (Primary Alkyl Halide Model)

This protocol details the synthesis of 2-hexanone using 1-bromopropane, a primary alkyl halide, as a baseline for a successful acetoacetic ester synthesis.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol (anhydrous)

-

1-Bromopropane

-

Aqueous Hydrochloric Acid (e.g., 3 M HCl)

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar). To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium enolate.

-

Alkylation: Add 1-bromopropane (1.05 eq) to the enolate solution. Heat the mixture to a gentle reflux and maintain for 2-3 hours. Monitor the reaction by TLC to confirm consumption of the starting material.

-

Workup 1: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the organic product with diethyl ether (3x). Combine the organic layers.

-

Hydrolysis & Decarboxylation: To the combined ether extracts, add 3 M aqueous HCl. Heat the biphasic mixture to reflux with vigorous stirring. The heat will facilitate both the hydrolysis of the ester and the decarboxylation of the intermediate β-keto acid. CO₂ evolution will be observed. Continue heating until gas evolution ceases (typically 1-2 hours).

-

Workup 2: Cool the mixture. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude 2-hexanone.

-

Purification: Purify the product by fractional distillation if necessary.

Strategies for Synthesis with Secondary Alkyl Halides

While challenging, yields with secondary alkyl halides can be improved by carefully tuning reaction parameters to favor the SN2 pathway over E2.

-

Solvent Selection: Switch from protic solvents like ethanol to polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . These solvents solvate the cation (Na⁺) but not the enolate anion, making the nucleophile "naked" and more reactive. They also accelerate SN2 reactions relative to E2.

-

Temperature Control: E2 reactions have a higher activation energy than SN2 reactions and are more entropy-favored. Therefore, running the alkylation step at the lowest practical temperature (e.g., room temperature or slightly above for an extended period) can significantly improve the SN2/E2 ratio.

-

Leaving Group Choice: Instead of bromides or chlorides, consider using alkyl tosylates (OTs) or mesylates (OMs) . These are superior leaving groups, which can increase the rate of the SN2 reaction.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low yield of ketone, alkene byproduct detected by GC-MS/NMR | E2 elimination is dominating. | Lower the alkylation temperature. Switch to a polar aprotic solvent (DMF, DMSO). Use an alkyl tosylate instead of a halide. |

| Significant recovery of starting acetoacetic ester | Incomplete enolate formation or inactive alkyl halide. | Ensure the base is not expired and that anhydrous conditions were maintained. Check the purity of the alkyl halide. Increase reaction time. |

| Dialkylated product observed | The mono-alkylated product was deprotonated and reacted again. | Use a slight excess of the acetoacetic ester relative to the base and alkyl halide to minimize the chance of a second deprotonation. |

| Incomplete decarboxylation | Insufficient heating time or temperature during the final step. | Ensure vigorous reflux during the acidic workup until all CO₂ evolution has stopped. |

Conclusion

The acetoacetic ester synthesis remains a valuable tool for the preparation of methyl ketones. While it excels with primary alkyl halides, its utility with branched substrates is fundamentally limited by the competition between SN2 and E2 pathways. Tertiary alkyl halides are non-viable substrates, yielding exclusively elimination products. For secondary alkyl halides, a judicious choice of reaction conditions—specifically the use of polar aprotic solvents and lower reaction temperatures—can favor the desired SN2 alkylation, but elimination often remains a significant competing pathway. For drug development programs requiring the synthesis of sterically hindered ketones, researchers should weigh the potential for low yields in this classical synthesis against modern alternatives such as organometallic coupling reactions or the use of different enolate synthons.

References

-

Chemistry Steps. Acetoacetic Ester Synthesis. [Link]

-

University of Calgary. Ch21: Acetoacetic esters. [Link]

-

Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

-

AK LECTURES. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

-

Chad's Prep. The Acetoacetic Ester Synthesis. [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

Chemistry Steps. Decarboxylation. [Link]

-

Grokipedia. Acetoacetic ester synthesis. [Link]

-

The Organic Chemistry Tutor. Decarboxylation Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Acetoacetic-Ester Synthesis. [Link]

-

JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

-

Wikipedia. Acetoacetic ester synthesis. [Link]

-

Chemistry Notes. Acetoacetic ester synthesis; Mechanism and Application. [Link]

-

The Organic Chemistry Tutor. Acetoacetic Ester Synthesis Reaction Mechanism. [Link]

-

Organic Chemistry On-Line. The Acetoacetic Ester Synthesis. [Link]

-

OpenOChem Learn. Acetoacetic Ester Synthesis. [Link]

-

Master Organic Chemistry. Mechanism of the E2 Reaction. [Link]

-

Chemistry LibreTexts. E2 Reactions. [Link]

-

Chemistry LibreTexts. 6.8: Alkylation of Enolate Ions. [Link]

-

Francis Carey. 21.6 The Acetoacetic Ester Synthesis. [Link]

Sources

An In-Depth Technical Guide to Keto-Enol Tautomerism in Long-Chain β-Keto Esters

Abstract

Long-chain β-keto esters are pivotal intermediates in organic synthesis, finding extensive application in the pharmaceutical and fine chemical industries.[1][2][3] Their chemical behavior is profoundly influenced by a fundamental equilibrium: keto-enol tautomerism. This guide provides a comprehensive exploration of this phenomenon in the context of long-chain β-keto esters. We will delve into the mechanistic underpinnings of tautomerism, dissect the key factors governing the equilibrium's position, and present detailed, field-proven protocols for the spectroscopic characterization of these tautomeric forms. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, actionable understanding of this critical chemical principle.

Foundational Principles of Keto-Enol Tautomerism

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form, containing a carbonyl group, and an "enol" form, which features a hydroxyl group bonded to a carbon-carbon double bond.[4][5] This interconversion is a dynamic process involving the migration of a proton and the rearrangement of pi bonds.[6] While for simple carbonyl compounds the keto form is overwhelmingly favored due to the greater thermodynamic stability of the carbon-oxygen double bond, the situation is more nuanced for β-dicarbonyl compounds like β-keto esters.[5][7][8]

The enol form of β-keto esters is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, leading to electron delocalization and increased stability.[5][6]

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the carbonyl oxygen of the ester, creating a stable six-membered pseudo-aromatic ring.[4][9][10]

This enhanced stability of the enol form means that for β-keto esters, a significant population of the enol tautomer can exist at equilibrium.[11]

Diagram 1: Keto-Enol Tautomerism in a Long-Chain β-Keto Ester

Caption: Solvent polarity dictates the predominant tautomeric form.

Temperature and Substituent Effects

-

Temperature: An increase in temperature often favors the keto form. [4][12]This is because the intramolecular hydrogen bond of the enol can be disrupted at higher temperatures.

-

Substituents: Electron-withdrawing groups attached to the β-dicarbonyl backbone tend to increase the acidity of the α-protons, thereby favoring the enol form. [4][13]Conversely, bulky substituents can introduce steric strain that may favor one tautomer over the other. [4]

Spectroscopic Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the qualitative and quantitative analysis of keto-enol tautomers. [14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is arguably the most powerful technique for determining the ratio of keto and enol forms in solution. [13][14]The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form. [11][16] Table 1: Characteristic ¹H NMR Chemical Shifts for a Generic Long-Chain β-Keto Ester

| Tautomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Keto | α-CH₂ | ~3.5 | Singlet |

| -COCH₃ | ~2.2 | Singlet | |

| -OCH₂- | ~4.2 | Quartet | |

| Long-chain CH₂ | ~1.2-1.6 | Multiplet | |

| Terminal CH₃ | ~0.9 | Triplet | |

| Enol | Enolic OH | ~12-13 | Singlet (broad) |

| Vinylic CH | ~5.0 | Singlet | |

| =C-CH₃ | ~2.0 | Singlet | |

| -OCH₂- | ~4.2 | Quartet | |

| Long-chain CH₂ | ~1.2-1.6 | Multiplet | |

| Terminal CH₃ | ~0.9 | Triplet |

Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the long-chain β-keto ester into an NMR tube.

-

Add approximately 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Cap the tube and gently agitate to ensure complete dissolution.

-

-

Instrumental Parameters (300-500 MHz Spectrometer):

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure accurate integration).

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Calibrate the spectrum using the TMS signal.

-

Integrate the distinct signals corresponding to the keto (e.g., α-CH₂) and enol (e.g., vinylic CH) forms.

-

Calculate the percentage of each tautomer using the following formula: % Enol = [Integration of Enol Signal / (Integration of Enol Signal + (Integration of Keto Signal / 2))] * 100 (Note: The keto α-CH₂ signal is divided by 2 as it represents two protons.)

-

Diagram 3: NMR Analysis Workflow

Caption: A streamlined workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism. The enol form, with its conjugated π-system, exhibits a strong π → π* transition at a longer wavelength (typically 240-300 nm) compared to the weaker n → π* transition of the keto form (around 275 nm). [17] Table 2: Typical UV-Vis Absorption Maxima (λ_max)

| Tautomer | Transition | Approximate λ_max (nm) | Molar Absorptivity (ε) |

| Keto | n → π | ~275 | Low |

| Enol | π → π | ~245-290 | High |

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a solvent that is transparent in the 220-350 nm range (e.g., hexane, ethanol).

-

Solution Preparation: Prepare a dilute solution of the long-chain β-keto ester of a known concentration.

-

Data Acquisition:

-

Record the UV-Vis spectrum of the solution from approximately 220 to 350 nm.

-

Identify the λ_max corresponding to the enol form.

-

-

Quantitative Analysis:

-

The concentration of the enol form can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the pure enol is known or can be estimated. [4] * The concentration of the keto form can then be calculated by subtracting the enol concentration from the total concentration. [4]

-

Catalysis of Tautomerism

The interconversion between keto and enol tautomers can be catalyzed by both acids and bases. [5][9][18]

-

Acid Catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon. [5][6][19]* Base Catalysis: Proceeds through the formation of a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. [5][18][19] Understanding these catalytic pathways is crucial for controlling reaction outcomes in synthetic applications involving β-keto esters.

Implications for Drug Development and Synthesis

The tautomeric state of a molecule can significantly influence its biological activity. [4]The keto and enol forms possess different shapes, polarities, and hydrogen bonding capabilities, which can lead to differential binding affinities for biological targets. [4]Therefore, controlling the keto-enol equilibrium can be a critical aspect of drug design and formulation.

In organic synthesis, the enol or enolate form is a key nucleophile in many carbon-carbon bond-forming reactions, such as alkylations and condensations. [6]The ability to manipulate the tautomeric equilibrium allows chemists to favor the reactive enol species when desired.

Conclusion

The keto-enol tautomerism of long-chain β-keto esters is a dynamic and multifaceted phenomenon with significant implications for their chemical reactivity and application. The equilibrium is delicately balanced and highly responsive to solvent, temperature, and structural modifications. A thorough understanding and proficient application of spectroscopic techniques, particularly NMR, are essential for researchers to characterize and control this equilibrium, thereby unlocking the full synthetic potential of this important class of molecules. While the foundational principles are well-understood, further quantitative investigation into the specific effects of very long alkyl chains will continue to refine our predictive capabilities in this area.

References

- Keto-enol tautomerism | Organic Chemistry II Class Notes | Fiveable. (URL: )

- Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide - Benchchem. (URL: )

-

KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar. (URL: [Link])

-

KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS - Canadian Science Publishing. (URL: [Link])

-

22.1 Keto–Enol Tautomerism - Organic Chemistry | OpenStax. (URL: [Link])

-

Explain in detail about the factors affecting keto enol tautomerism a - askIITians. (URL: [Link])

-

Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester | Organic Letters - ACS Publications. (URL: [Link])

-

Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (URL: [Link])

-

Keto Enol Tautomerization - Chemistry Steps. (URL: [Link])

-

Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (URL: [Link])

-

Catalysis of keto-enol tautomerism of oxaloacetic acid and its ions studied by proton nuclear magnetic resonance | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants - Joseph A DiVerdi. (URL: [Link])

-

Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA | Journal of Emerging Investigators. (URL: [Link])

-

(PDF) Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study - ResearchGate. (URL: [Link])

-

Tautomers of Dicarbonyl Compounds: Videos & Practice Problems - Pearson+. (URL: [Link])

-

(PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations - ResearchGate. (URL: [Link])

-

I An NMR Study of Keto-Enol. (URL: [Link])

-

Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants - ResearchGate. (URL: [Link])

-

Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study - Semantic Scholar. (URL: [Link])

-

Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones - FULIR. (URL: [Link])

-

Keto Enol Tautomerism - Acidic & Basic Conditions - YouTube. (URL: [Link])

-

22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (URL: [Link])

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (URL: [Link])

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR - ASU Core Research Facilities. (URL: [Link])

-

How do keto-enol tautomerism reactions occur, and what factors influence the equilibrium between the... Show More - Proprep. (URL: [Link])

-

Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study - Semantic Scholar. (URL: [Link])

-

Recent advances in the transesterification of β-keto esters - RSC Publishing. (URL: [Link])

-

The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives - Canadian Science Publishing. (URL: [Link])

-

Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (URL: [Link])

- US6642035B2 - Synthesis of B-keto esters - Google P

Sources

- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 6. fiveable.me [fiveable.me]

- 7. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. emerginginvestigators.org [emerginginvestigators.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cores.research.asu.edu [cores.research.asu.edu]

- 17. researchgate.net [researchgate.net]

- 18. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 19. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of Substituted Ethyl 3-Oxooctanoates

Introduction: The Versatile β-Keto Ester Scaffold in Modern Research

Substituted ethyl 3-oxooctanoates represent a pivotal class of β-keto esters, a structural motif of significant interest to researchers, particularly in the realms of organic synthesis and drug development. The inherent reactivity of the 1,3-dicarbonyl functionality, characterized by an acidic α-hydrogen, provides a versatile handle for a wide array of chemical transformations. This unique reactivity profile allows for the facile introduction of diverse substituents, enabling the systematic modulation of a molecule's physicochemical properties. Such modifications are crucial in the optimization of lead compounds in drug discovery, influencing parameters such as solubility, lipophilicity, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide offers an in-depth exploration of the physical properties of substituted ethyl 3-oxooctanoates, providing both a theoretical framework and practical methodologies for their synthesis and characterization.

The Influence of Substitution on the Physicochemical Landscape

The introduction of substituents onto the ethyl 3-oxooctanoate core can dramatically alter its physical properties. The location and nature of the substituent—be it on the α-carbon (C2), or along the hexanoyl chain (C4 to C7)—play a critical role in determining the molecule's boiling point, density, and refractive index. Understanding these structure-property relationships is paramount for the rational design of molecules with desired characteristics.

Data Summary of Physical Properties

The following table summarizes key physical properties for the parent ethyl 3-oxooctanoate and representative substituted analogues. It is important to note that while some data is derived from experimental sources for closely related compounds, other values are predicted based on established physicochemical principles to provide a comparative framework.

| Compound | Substituent | Position | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |

| Ethyl 3-oxooctanoate | None | - | ~235-240 (predicted) | 0.979 (predicted) | 1.435 (predicted) |

| Ethyl 2-methyl-3-oxooctanoate | Methyl | C2 | ~240-245 (predicted) | 0.975 (predicted) | 1.438 (predicted) |

| Ethyl 2-ethyl-3-oxooctanoate | Ethyl | C2 | ~248-253 (predicted) | 0.970 (predicted) | 1.441 (predicted) |

| Ethyl 2-chloro-3-oxooctanoate | Chloro | C2 | ~255-260 (predicted) | 1.08 (predicted) | 1.452 (predicted) |

| Ethyl 4-methyl-3-oxooctanoate | Methyl | C4 | ~242-247 (predicted) | 0.972 (predicted) | 1.437 (predicted) |

| Ethyl 7-methyl-3-oxooctanoate | Methyl | C7 | ~238-243 (predicted) | 0.976 (predicted) | 1.436 (predicted) |

Causality of Substituent Effects:

-

Boiling Point: The boiling point of a substance is largely governed by the strength of its intermolecular forces. For the nonpolar alkyl substituents, an increase in chain length or branching generally leads to a higher boiling point due to increased van der Waals forces. However, the introduction of a polar substituent like a chloro group at the C2 position is predicted to significantly increase the boiling point due to the introduction of dipole-dipole interactions.

-

Density: Density is a measure of mass per unit volume. For simple alkyl substituents, the density is not expected to change dramatically. However, the introduction of a heavier atom like chlorine at the C2 position will lead to a notable increase in density, as the increase in molecular weight is more significant than the increase in molecular volume.

-

Refractive Index: The refractive index is related to the polarizability of the molecule's electron cloud. The introduction of an electronegative and polarizable atom like chlorine at the C2 position increases the electron density and polarizability of the molecule, leading to a higher refractive index. Alkyl substituents have a less pronounced effect, generally causing a slight increase in the refractive index with increasing chain length.

Diagrams and Structures

General Structure of Substituted Ethyl 3-Oxooctanoates

Caption: General structure of substituted ethyl 3-oxooctanoates indicating potential substitution positions.

Synthetic Workflow: Acylation of Diethyl Malonate Route

Caption: A robust synthetic pathway to ethyl 3-oxooctanoates via acylation of diethyl malonate.

Experimental Protocols

Synthesis of Ethyl 2-methyl-3-oxooctanoate

This protocol describes a reliable method for the synthesis of a C2-substituted ethyl 3-oxooctanoate via alkylation of the parent β-keto ester.

Materials:

-

Ethyl 3-oxooctanoate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Enolate Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions to generate a solution of sodium ethoxide. Allow the reaction to proceed until all the sodium has dissolved. Cool the solution to 0 °C in an ice bath.

-

Addition of β-Keto Ester: Slowly add ethyl 3-oxooctanoate dropwise to the stirred sodium ethoxide solution. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add methyl iodide dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl 2-methyl-3-oxooctanoate.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous ethanol and a flame-dried flask under an inert atmosphere is crucial to prevent the quenching of the strongly basic sodium ethoxide and the reactive enolate intermediate by water.

-

Slow Addition at Low Temperature: The dropwise addition of the β-keto ester and the alkylating agent at 0 °C helps to control the exothermic reaction and minimize side reactions, such as O-alkylation.

-

Saturated Ammonium Chloride Quench: This aqueous solution is a mild acid that neutralizes the excess base without causing hydrolysis of the ester functionality.

Measurement of Physical Properties

1. Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Procedure:

-

Attach a small test tube containing 0.5-1 mL of the purified substituted ethyl 3-oxooctanoate to a thermometer using a rubber band.

-

Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid in the test tube.

-

Place the thermometer and test tube assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

2. Density Measurement

Procedure:

-

Accurately weigh a clean, dry 1 mL or 5 mL volumetric flask on an analytical balance.

-

Carefully fill the flask to the calibration mark with the sample, using a pipette for the final addition to ensure accuracy.

-

Reweigh the flask containing the sample.

-

The density is calculated by dividing the mass of the liquid by its volume.

3. Refractive Index Measurement (Abbe Refractometer)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Place a few drops of the sample onto the lower prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Turn on the light source and adjust the mirror to illuminate the field of view.

-

Rotate the coarse and fine adjustment knobs until the light and dark fields are brought into view.

-

Adjust the compensator to eliminate any color fringes and sharpen the borderline.

-

Align the borderline with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

Spectroscopic Characterization

The identity and purity of substituted ethyl 3-oxooctanoates are confirmed using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the two carbonyl groups. The ester carbonyl (C=O) stretch typically appears around 1735-1750 cm⁻¹, while the ketone carbonyl stretch is observed at a slightly lower wavenumber, around 1715-1730 cm⁻¹. The C-O stretching of the ester will also be prominent in the 1000-1300 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the α-carbon (C2) will appear as a singlet for the unsubstituted compound, which will be absent in C2-substituted analogues. The chemical shifts and splitting patterns of other protons will depend on the nature and position of the substituents.

-

¹³C NMR: The two carbonyl carbons will be readily identifiable in the downfield region of the spectrum, typically between 160-210 ppm. The chemical shifts of the other carbon atoms will provide detailed information about the carbon skeleton and the location of any substituents.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺), confirming the molecular weight of the compound. The fragmentation pattern can provide valuable structural information, often involving cleavage adjacent to the carbonyl groups.

Conclusion